molecular formula C19H11N3O2 B1348275 2,6-Bis(benzo[d]oxazol-2-yl)pyridine CAS No. 33858-36-5

2,6-Bis(benzo[d]oxazol-2-yl)pyridine

Cat. No.: B1348275
CAS No.: 33858-36-5
M. Wt: 313.3 g/mol
InChI Key: LABDAMKZNFRJIA-UHFFFAOYSA-N
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Description

“2,6-Bis(benzo[d]oxazol-2-yl)pyridine” acts as a tridentate nitrogen donor ligand and reacts with UO2Cl2·3THF to form complexes . It is reported as an efficient anion receptor providing chemical shift and optical modification-based signals for the detection of acetate ions .


Synthesis Analysis

The synthesis of “this compound” involves coupling a styryl substituent into the bis (HBO) 1 structure . A series of binuclear rhodium (I) and iridium (I) complexes with 2,6-bis (benzimidazol-2-yl) pyridine (bzimpy) derivatives were synthesized and characterized by elemental analysis and spectroscopic methods .


Molecular Structure Analysis

The molecular formula of “this compound” is C19H11N3O2 . The molecular graphs of two isomers with trans- (A) and cis- (B) disposition of C=N bonds have been reported .


Chemical Reactions Analysis

“this compound” may be employed as a chemosensor for the detection of fluoride ions . It has been used as a sensor for the detection of toxic metabolites of benzene such as phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, boiling point of 479.4±30.0 °C at 760 mmHg, and a flash point of 242.1±18.5 °C . It has a molar refractivity of 90.0±0.3 cm3, and a polar surface area of 65 Å2 .

Scientific Research Applications

Chemosensor for Fluoride Ions

2,6-Bis(benzo[d]oxazol-2-yl)pyridine has been utilized as a chemosensor for the detection of fluoride ions. Employing UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques, it demonstrates potential as a sensor based on chemical shift and optical modification for fluoride ion detection (Chetia & Iyer, 2008).

Lanthanide and Actinide Separation

This compound, in its various forms, is significant in the selective extraction of americium(III) from europium(III). The study of its hydrophobic tridentate ligands offers insights into the separation factors crucial for understanding the separation processes in lanthanides and actinides (Drew et al., 2004).

Catalytic Oxidation

A Ruthenium complex based on 2,6-Bis[1-(Pyridin-2-yl)-1H-Benzo[d]Imidazol-2-yl]Pyridine has been synthesized, showing efficacy in catalyzing the oxidation of (1H-Benzo[d]-Imidazol-2-yl)Methanol to 1H-Benzo[d]Imidazole-2-Carbaldehyde using H2O2. This demonstrates its potential in catalytic processes (Liu et al., 2017).

Organic Light-Emitting Diodes (OLEDs)

This compound has applications in the field of OLEDs. Its derivatives have been synthesized, showing potential as organic light-emitting materials due to their photoluminescence properties, which could be beneficial in the development of OLED technologies (Hong-bin, 2010).

Electron Transporting Materials

As an electron-transporting material, this compound-based compounds have shown significant efficiency in deep-red phosphorescent OLEDs. They exhibit high glass-transition temperatures and ambipolar transport properties, contributing to advancements in OLED efficiency (Yin et al., 2015).

Luminescence Lifetimes Enhancement

The compound has been instrumental in enhancing the luminescence lifetimes of ruthenium(II)-terpyridine complexes. The increase in emission lifetime at room temperature is significant for applications in luminescent materials and sensors (Duati et al., 2003).

Transmembrane Anion Transport

This compound exhibits potent anionophoric activity, demonstrating a notable contrast in activity compared to its N-methylated analog, highlighting the significance of the imidazolyl-NH fragments in anion transport (Peng et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine and its coordination behavior have been studied, providing insights into its potential in forming stable hydrogen bonding associations, which are valuable for supramolecular chemistry (Garza-Ortiz et al., 2013).

Electrochemical Properties

Its derivatives have been synthesized and studied for their electrochemical behavior, indicating high ionization potentials and good affinity, which can be relevant for electronic and energy storage applications (Tan, Feng, & Peng, 2007).

Urea Recognition

This compound has been used as a neutral receptor for urea recognition, forming highly stable supramolecular complexes. This application is significant in chemical and biological recognition fields (Chetia & Iyer, 2006).

Palladium(II) Complexes

The compound forms Palladium(II) complexes with tridentate bis(benzazole) ligands. These complexes have been studied for their structural, substitution kinetics, DNA interactions, and cytotoxicity, which is crucial for medicinal chemistry and drug development (Omondi et al., 2020).

Spin-Crossover and Fluorescence

Iron(II) complexes of tridentate indazolylpyridine ligands, including this compound, have been studied for their spin-crossover hysteresis and ligand-based fluorescence. This research contributes to the development of materials with specific magnetic and optical properties (Santoro et al., 2015).

Acetate Recognition

The compound is also an efficient receptor for acetate recognition, with its binding properties studied using various spectroscopic techniques. This has implications for environmental monitoring and chemical sensing applications (Chetia & Iyer, 2011).

Safety and Hazards

The safety information for “2,6-Bis(benzo[d]oxazol-2-yl)pyridine” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

New iron (II) complexes with 2,6-bis (benzimidazol-2-yl)pyridine (L), in particular, [FeL 2 ]A 2 · n H 2 O (A = Br − (I), NO 3− (II), C 2 N 3− (III); n = 1 (I), 0.5 (II), 2 (III)) and [NiL 2 ]Br 2 ·1.23H 2 O·3.33EtOH (IV), have been synthesized and studied using single-crystal and powder X-ray diffraction techniques, UV-vis (diffuse reflection), IR and Mössbauer spectroscopy, as well as static magnetic susceptibility measurements .

Biochemical Analysis

Biochemical Properties

2,6-Bis(benzo[d]oxazol-2-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction suggests that this compound can influence DNA stability and integrity, making it a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. It has been found to have high cytotoxic activities against cell lines such as HepG2, DLD-1, and MDA-MB-231 . This compound influences cell function by inducing apoptosis and affecting cell signaling pathways, gene expression, and cellular metabolism. These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a tridentate nitrogen donor ligand and forms complexes with metal ions such as UO2Cl2·3THF . These complexes can modulate enzyme activity, leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s ability to bind to DNA and induce cleavage further elucidates its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound can exhibit toxic or adverse effects . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Threshold effects and dose-response relationships need to be carefully evaluated to ensure safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels Its role in modulating these pathways can have significant implications for cellular metabolism and overall biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn can impact its activity and function. Understanding the transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects. Detailed studies are required to map its subcellular distribution and understand its functional implications.

Properties

IUPAC Name

2-[6-(1,3-benzoxazol-2-yl)pyridin-2-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c1-3-10-16-12(6-1)21-18(23-16)14-8-5-9-15(20-14)19-22-13-7-2-4-11-17(13)24-19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDAMKZNFRJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=NC(=CC=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349536
Record name 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33858-36-5
Record name 2,2'-(Pyridine-2,6-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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